Cholesterol-3-octanoate-1-13C

Descripción general

Descripción

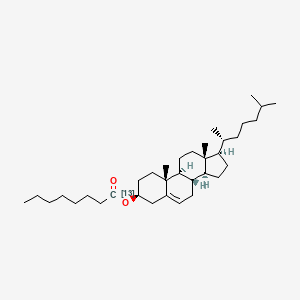

Cholesterol-3-octanoate-1-13C is a stable isotope-labeled derivative of cholesterol. It contains an 13C-labeled octanoate moiety at the 3-position of the sterol backbone. The molecular formula is C34*CH60O2 .

Synthesis Analysis

Cholesteryl octanoate-octanoyl-1-13C was synthesized by a method of coupling-catalysis . The yield of 13C labeled Cholesteryl octanoate was 84.1% (based on Cholesterol), with 99.0% atom 13C, 99.0% optical purity, and 99.5% chemical purity . The product was characterized by HPLC-ELSD, LC-MS, and 1H NMR .Molecular Structure Analysis

The empirical formula of Cholesterol-3-octanoate-1-13C is 13CC34H60O2 . The molecular weight is 513.84 g/mol .Chemical Reactions Analysis

High-resolution 13C NMR is a powerful method to determine the positional distribution of different classes of fatty acids on the glycerol backbone due to chemical shift differences observed on the carbonyl signal .Physical And Chemical Properties Analysis

Cholesterol-3-octanoate-1-13C is a solid substance in the form of a white to almost white powder . The molecular mass is 513.84 g/mol .Aplicaciones Científicas De Investigación

Biomolecular NMR

Cholesterol-3-octanoate-1-13C is used in Biomolecular Nuclear Magnetic Resonance (NMR) . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Clinical Mass Spectrometry

This compound is also used in Clinical Mass Spectrometry (MS) . MS is an analytical technique that measures the mass-to-charge ratio of charged particles. It is used for determining masses of particles, for determining the elemental composition of a sample or molecule, and for elucidating the chemical structures of molecules.

Lipidomics

Cholesterol-3-octanoate-1-13C plays a role in Lipidomics , which is a branch of metabolomics where lipids are studied within a cell, tissue, or organism. Lipidomics is used for biomarker discovery, drug discovery, and clinical diagnostics.

Metabolism Studies

This compound is used in studies related to Metabolism . Metabolism is the set of life-sustaining chemical reactions in organisms. The study of these reactions leads to an understanding of how cells transform nutrients into energy and other necessary compounds.

Metabolomics

Cholesterol-3-octanoate-1-13C is used in Metabolomics , which is the scientific study of chemical processes involving metabolites. This systematic study of the unique chemical fingerprints that specific cellular processes leave behind can give insights about the state of cells or organisms.

Myocardial Fatty Acid Metabolism

A study has shown that Cholesterol-3-octanoate-1-13C can be used to probe myocardial fatty acid metabolism . The heart normally derives most of its energy from the oxidation of fatty acids. The study used hyperpolarized [1-13C]octanoate, a medium-chain fatty acid, as a probe of myocardial metabolism . The conversion of these fatty acids to acetyl-CoA involves successive rounds of beta-oxidation, which is a more important source of cardiac energy .

Safety and Hazards

Propiedades

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (113C)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60O2/c1-7-8-9-10-11-15-33(36)37-28-20-22-34(5)27(24-28)16-17-29-31-19-18-30(26(4)14-12-13-25(2)3)35(31,6)23-21-32(29)34/h16,25-26,28-32H,7-15,17-24H2,1-6H3/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1/i33+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLBBRQPVZDTNM-SPKDLXGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[13C](=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesterol-3-octanoate-1-13C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate](/img/structure/B1503784.png)

![2-((1S,5R,6R)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid](/img/structure/B1503786.png)

![1-(2-chloropyridin-3-yl)-5-methyl-4-iodo-1H-[1,2,3]triazole](/img/structure/B1503793.png)

![3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline](/img/structure/B1503802.png)